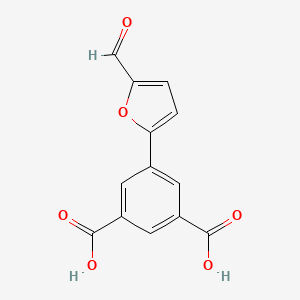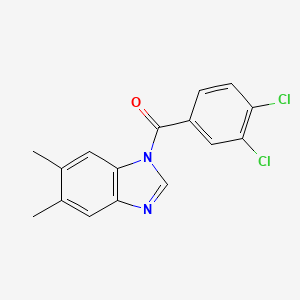
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is classified as a Schedule I drug in the United States, indicating that it has a high potential for abuse and no accepted medical use. However, MDPV has also been the subject of scientific research, with studies focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Mécanisme D'action
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants, such as cocaine and amphetamines. However, this compound is thought to be more potent and longer-lasting than these other drugs, which may contribute to its high abuse potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-understood, but studies have suggested that it may cause a range of effects, including increased heart rate, blood pressure, and body temperature. It may also lead to changes in mood, cognition, and behavior, and can be addictive.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine has several advantages as a research tool, including its potency and selectivity for the dopamine and norepinephrine transporters. However, its high abuse potential and potential for adverse effects make it a challenging compound to work with. Additionally, its Schedule I classification in the United States limits the availability of the drug for research purposes.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, including further investigation of its mechanism of action, its potential therapeutic applications, and its effects on the brain and behavior. Additionally, studies could explore the development of new compounds that are similar to this compound but have lower abuse potential and fewer adverse effects. However, given the challenges associated with working with this compound, these studies will require careful consideration and planning.
Méthodes De Synthèse
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine can be synthesized through a multistep process that involves the condensation of 3,4-methylenedioxyphenyl-2-propanone with N,N-diethylpropanediamine, followed by reduction and alkylation. This synthesis method has been described in detail in several scientific publications and is well-established in the literature.
Applications De Recherche Scientifique
N,N-diethyl-N'-methyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine has been the subject of scientific research due to its potential therapeutic applications. Studies have investigated its use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). However, these studies are still in the early stages, and more research is needed to determine the efficacy and safety of this compound as a therapeutic agent.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-5-10-18-11-8-15(9-12-18)16(4)13-14-17(6-2)7-3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSIUVHZBJNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)
